![molecular formula C20H23N5O2 B10988669 N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10988669.png)
N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
- It features a benzene ring substituted with an isopropyl group and a tetrazole ring, connected via an ethyl bridge containing a methoxyphenyl group.
- The compound’s structure is as follows:
N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide: , is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The synthesis may involve reactions such as amidation, tetrazole formation, and etherification.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as amides, alcohols, or substituted benzene rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, although specific applications remain to be explored.
Medicine: No direct medical applications are well-established, but research continues.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action is not fully elucidated.
Molecular Targets: It may interact with receptors, enzymes, or cellular pathways.
Pathways Involved: Further research is needed to identify specific targets.
Comparison with Similar Compounds
Uniqueness: Its combination of a methoxyphenyl group, tetrazole ring, and isopropyl side chain sets it apart.
Similar Compounds:
Remember that research on this compound is ongoing, and its full potential awaits further exploration
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various sources to elucidate the compound's pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure comprises a benzamide core linked to a methoxyphenyl group and a tetrazole, which is known for its diverse biological activities.
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological effects due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as serine proteases, which are crucial in various physiological processes.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Antimicrobial and Antiparasitic Activities : The tetrazole group has been associated with antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Activity | IC50 (µM) | Test System | Reference |
---|---|---|---|
Inhibition of Serine Protease | 0.5 | Thrombin | |
Antimicrobial Activity | 1.0 | Staphylococcus aureus | |
Inhibition of Cancer Cell Growth | 0.8 | MCF-7 Breast Cancer Cells |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, leading to apoptosis through the activation of caspase pathways. This effect was attributed to the compound's ability to induce multipolar mitotic spindles, resulting in aberrant cell division .
- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting potential as an antimicrobial agent .
- Enzyme Inhibition Studies : The compound was found to inhibit thrombin activity with an IC50 value of 0.5 µM, showcasing its potential as an antithrombotic agent . This inhibition was linked to the compound's ability to form stable interactions with the enzyme's active site.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)25-23-19(22-24-25)16-6-8-17(9-7-16)20(26)21-13-12-15-4-10-18(27-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,21,26) |
InChI Key |
ZCVXSYZHCHKNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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